molecular formula C17H27N3O4 B14878456 ethyl 3,5-dimethyl-4-((3-morpholinopropyl)carbamoyl)-1H-pyrrole-2-carboxylate

ethyl 3,5-dimethyl-4-((3-morpholinopropyl)carbamoyl)-1H-pyrrole-2-carboxylate

Cat. No.: B14878456
M. Wt: 337.4 g/mol
InChI Key: MEILFBWAODSFRD-UHFFFAOYSA-N
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Description

Ethyl 3,5-dimethyl-4-((3-morpholinopropyl)carbamoyl)-1H-pyrrole-2-carboxylate is a pyrrole-based compound featuring a morpholinopropyl carbamoyl substituent at the 4-position and ester functionality at the 2-position. Its structure combines a pyrrole core with sterically demanding groups (3,5-dimethyl) and a polar morpholine moiety, which may enhance solubility and modulate electronic properties. The morpholine group, a six-membered ring containing oxygen and nitrogen, contributes to hydrogen-bonding interactions and may influence bioavailability.

Synthesis typically involves Knorr pyrrole formation, followed by carbamoylation and esterification steps. The incorporation of the 3-morpholinopropyl group likely requires nucleophilic substitution or coupling reactions, as seen in analogous pyrrole-carboxamide syntheses .

Properties

Molecular Formula

C17H27N3O4

Molecular Weight

337.4 g/mol

IUPAC Name

ethyl 3,5-dimethyl-4-(3-morpholin-4-ylpropylcarbamoyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C17H27N3O4/c1-4-24-17(22)15-12(2)14(13(3)19-15)16(21)18-6-5-7-20-8-10-23-11-9-20/h19H,4-11H2,1-3H3,(H,18,21)

InChI Key

MEILFBWAODSFRD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C(=O)NCCCN2CCOCC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,5-dimethyl-4-((3-morpholinopropyl)carbamoyl)-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrole ring through a Paal-Knorr synthesis. This is followed by the introduction of the ethyl ester group via esterification. The dimethyl groups can be added through alkylation reactions, and the carbamoyl group is introduced using carbamoylation reagents. Finally, the morpholinopropyl side chain is attached through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient and scalable synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Oxidized pyrrole derivatives.

    Reduction: Amines derived from the reduction of the carbamoyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3,5-dimethyl-4-((3-morpholinopropyl)carbamoyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 3,5-dimethyl-4-((3-morpholinopropyl)carbamoyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the nature of the derivatives being studied.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Morpholinopropyl vs. Thiazole/Phenyl Groups: The morpholine moiety introduces lone pairs from oxygen and nitrogen, increasing electron density at the carbamoyl group compared to the electron-deficient thiazole in Compound 3 . This may enhance interactions with biological targets reliant on hydrogen bonding.

Pharmacological Implications

  • Solubility: The morpholinopropyl group improves water solubility compared to purely hydrophobic substituents (e.g., phenylethyl in 9c ), critical for drug delivery.
  • Target Binding : Thiazole-containing analogs (Compound 3) exhibit local anesthetic activity due to their planar aromatic systems, which may intercalate into membranes . In contrast, the morpholine group’s flexibility could favor binding to enzymes with deep active sites.

Research Findings and Computational Insights

Density functional theory (DFT) studies on similar pyrrole derivatives highlight substituent effects on frontier molecular orbitals. For example:

  • Electron-donating groups (e.g., morpholine) raise the highest occupied molecular orbital (HOMO) energy, increasing nucleophilicity .
  • The Colle-Salvetti correlation-energy formula predicts that polar substituents like morpholine enhance intramolecular charge transfer, corroborating observed solubility trends .

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